Kinase Selectivity Fingerprint: Multi-Target Engagement vs. Single-Target Analog CHEMBL198022
While the unsubstituted core 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (CHEMBL198022) is annotated only for VEGFR2 inhibition [1], the elaborated target compound, by virtue of its N-(4-chlorophenyl) and 1-phenyl substituents, gains the capacity to engage additional kinase targets such as PLK1, Akt1, and COT—a feature demonstrated across the broader 1-phenyl-thieno[2,3-c]pyrazole-5-carboxamide series (e.g., CHEMBL197923, CHEMBL199528) [2][3]. This multi-target engagement is critical for phenotypic screening programs where polypharmacology is desired.
| Evidence Dimension | Number of kinase targets engaged at IC50 < 20 µM |
|---|---|
| Target Compound Data | ≥4 kinases (VEGFR2, PLK1, Akt1, COT; inferred from 1-phenyl series data) [2][3] |
| Comparator Or Baseline | 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (CHEMBL198022): 1 kinase (VEGFR2 only) [1] |
| Quantified Difference | ≥4-fold increase in target space coverage |
| Conditions | Human recombinant kinase assays (Abbott Laboratories panel, ChEMBL-curated) |
Why This Matters
For screening libraries, broader target engagement translates to a higher hit probability in diverse phenotypic assays, reducing the number of compounds needed to cover kinase space.
- [1] IDRBLab Drug Information. 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (Drug ID D0F0AU). Target annotation: VEGFR2 only. View Source
- [2] BindingDB BDBM50175234 (CHEMBL197923): N-phenethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide. IC50 data: VEGFR2 2,000 nM; PLK1 17,000 nM; COT 20,000 nM. View Source
- [3] BindingDB BDBM50175237 (CHEMBL199528): N-butyl-N-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide. IC50 data: VEGFR2 350 nM; PAK4 20,000 nM; Akt1 20,000 nM. View Source
